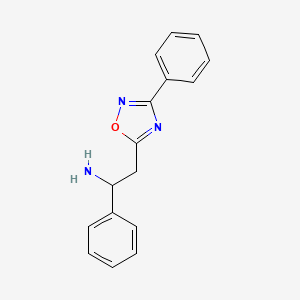
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has identified the antimicrobial properties of compounds related to 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile. For instance, studies have synthesized and evaluated compounds like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good or moderate activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007). Similarly, the synthesis of derivatives like 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds from furan-2-carbohydrazide, which included piperazine or morpholine moiety, demonstrated antimicrobial activities against tested microorganisms, highlighting the compound's role in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Docking and Anti-Cancer Properties
The compound's derivatives have been studied for their potential in cancer treatment. For example, a detailed study on benzimidazole derivatives bearing 1,2,4-triazole revealed insights into the anti-cancer properties of these compounds. The research involved density functional theory and molecular docking, showcasing the compound's relevance in understanding and developing anti-cancer agents (Karayel, 2021).
Pharmaceutical Radiochemistry
In the realm of pharmaceutical radiochemistry, carbon-11-labeled arylpiperazinylthioalkyl derivatives related to the compound have been synthesized for imaging serotonin receptors using positron emission tomography (PET), highlighting the compound's significance in medical diagnostics and pharmaceutical studies (Gao et al., 2012).
Synthesis and Chemical Transformations
The compound and its derivatives are also pivotal in various synthetic and chemical transformation studies. Research into the chemical reactivity of related compounds like 6-methylchromone-3-carbonitrile towards nucleophilic reagents has led to the synthesis of a variety of heterocyclic systems, demonstrating the compound's role in chemical synthesis and transformation studies (Ibrahim & El-Gohary, 2016).
Crystal Structure and Supramolecular Chemistry
Investigations into the crystal structure and supramolecular assembly of derivatives like 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have provided valuable insights into the structural and molecular properties of these compounds, contributing to the field of crystallography and supramolecular chemistry (Chinthal et al., 2021).
Eigenschaften
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-18-7-4-16(5-8-18)22-26-19(15-25)24(33-22)28-12-10-27(11-13-28)23(29)17-6-9-20(31-2)21(14-17)32-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMUKLDBSJOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)

![3-Cyclobutyl-6-[4-(2-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631381.png)
![1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2631384.png)
